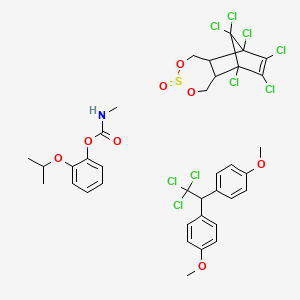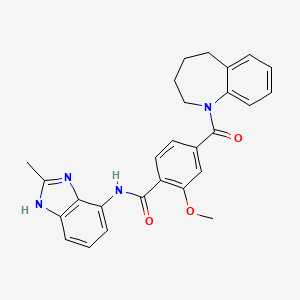
2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzamide likely involves multiple steps, including the formation of the benzimidazole and benzazepine rings, followed by their coupling and functionalization. Typical reaction conditions might include:
Formation of Benzimidazole Ring: This could involve the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Formation of Benzazepine Ring: This might involve cyclization reactions starting from appropriate precursors such as phenylalanine derivatives.
Coupling and Functionalization: The final steps would involve coupling the benzimidazole and benzazepine moieties, followed by methoxylation and other functional group modifications.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis processes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the compound’s electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which could affect the compound’s stability and reactivity.
Substitution: Replacement of one functional group with another, which could modify the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under various conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce halogenated or aminated compounds.
科学研究应用
Chemistry
The compound could serve as a building block for more complex molecules, useful in organic synthesis and materials science.
Biology
It might interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
Industry
The compound might find use in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which 2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzamide exerts its effects would depend on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Benzazepine Derivatives: Compounds like fenoldopam, which is used as a vasodilator.
Uniqueness
The unique combination of benzimidazole and benzazepine moieties in this compound might confer distinct biological activities and pharmacological properties, setting it apart from other similar compounds.
属性
CAS 编号 |
233262-75-4 |
|---|---|
分子式 |
C27H26N4O3 |
分子量 |
454.5 g/mol |
IUPAC 名称 |
2-methoxy-N-(2-methyl-1H-benzimidazol-4-yl)-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzamide |
InChI |
InChI=1S/C27H26N4O3/c1-17-28-21-10-7-11-22(25(21)29-17)30-26(32)20-14-13-19(16-24(20)34-2)27(33)31-15-6-5-9-18-8-3-4-12-23(18)31/h3-4,7-8,10-14,16H,5-6,9,15H2,1-2H3,(H,28,29)(H,30,32) |
InChI 键 |
GQNJIJVVXIQOQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1)C=CC=C2NC(=O)C3=C(C=C(C=C3)C(=O)N4CCCCC5=CC=CC=C54)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




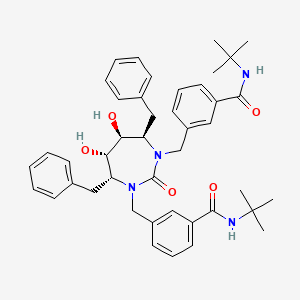
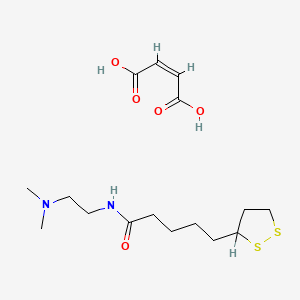


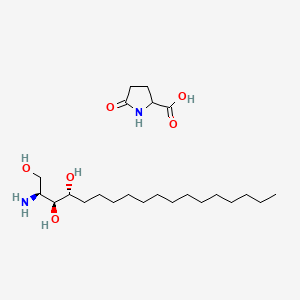

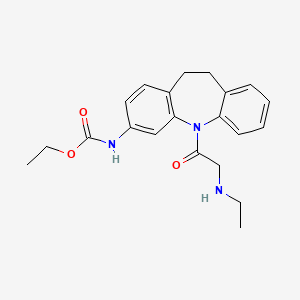
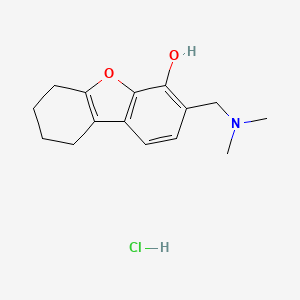
![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)


